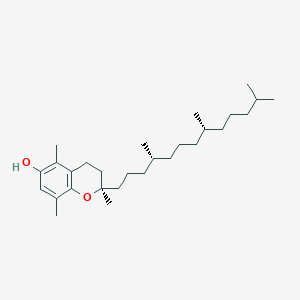

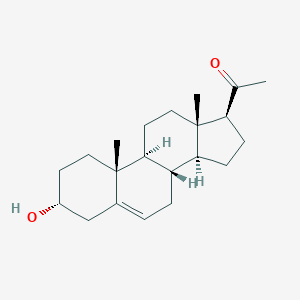

(1-(2-(甲基磺酰胺)乙基)哌啶-4-基)甲基 5-氟-2-甲氧基-1H-吲哚-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex organic molecule that may have been designed to interact with specific biological targets. While the provided papers do not directly discuss this exact compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their activity on the human beta(3)-adrenergic receptor. This suggests that the compound could potentially have similar biological targets or activities.

Synthesis Analysis

The synthesis of related compounds has been described in paper , where a multi-step process is used to create N-substituted derivatives of a piperidin-4-yl bearing compound. The initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives. This information provides a potential pathway for the synthesis of the compound , which may involve similar intermediates and reactions.

Molecular Structure Analysis

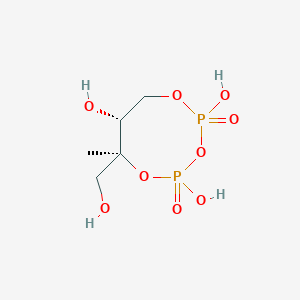

The molecular structure of the compound likely includes a piperidine ring, a sulfonamide group, and an indole moiety, as suggested by its name. The presence of a fluorine atom and a methoxy group on the indole ring could influence the compound's electronic properties and its interaction with biological targets. The spectral data from compounds in paper could be used as a reference for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonamide group could be involved in reactions typical for sulfonamides, such as substitution or elimination. The indole moiety could participate in electrophilic substitution reactions, especially at positions activated by the electron-donating methoxy group. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the indole and piperidine rings could contribute to the compound's overall lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The spectral analysis mentioned in paper could provide insights into the compound's absorbance and emission properties, which are important for its identification and quantification.

科学研究应用

受体靶向和潜在治疗应用

选择性 5-HT7 受体配体:N-烷基化芳基磺酰胺衍生物的 (芳氧基) 乙基哌啶的设计已显示出创造选择性 5-HT7 受体配体的潜力。这项研究鉴定了对 5-HT7 受体具有有效和选择性拮抗特性的化合物,在动物模型中表现出类似抗抑郁和促认知的特性,表明治疗中枢神经系统疾病的潜在途径 (Canale 等人,2016)。

GPR119 激动剂作为抗糖尿病剂:发现了一系列新型吲哚氨基甲酸酯和吲哚基嘧啶衍生物作为有效的 GPR119 激动剂。这些化合物通过激活 GPR119,在大鼠模型中显示出降低血浆葡萄糖水平和增强葡萄糖依赖性胰岛素分泌的功效,为糖尿病治疗提供了一种新方法 (佐藤等人,2014)。

化学合成和改性

芳基磺酰胺衍生物的合成:芳基磺酰胺衍生物的合成(芳氧基)乙基吡咯烷和哌啶作为 α1-肾上腺素受体拮抗剂展示了一种创建具有尿选择性特征的化合物的方法。这些化合物对 α1-肾上腺素受体表现出高至中等的亲和力,表明在不显着影响血压的情况下治疗良性前列腺增生等疾病的潜力 (Rak 等人,2016)。

广谱抗菌剂:2-磺酰基喹诺酮衍生物的合成突出了有效针对耐药菌(如 MRSA)的广谱抗菌剂的开发。这项工作强调了结构修饰对于增强抗菌活性和优化合成以进行潜在大规模生产的重要性 (桥本等人,2007)。

未来方向

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.

属性

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |

CAS RN |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)